2,6-Dibenzoylpyridine

描述

Structural Framework and Chemical Significance of 2,6-Dibenzoylpyridine

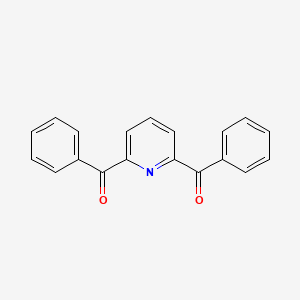

This compound is an organic compound featuring a central pyridine (B92270) ring substituted at the 2 and 6 positions with benzoyl groups. This specific arrangement of a nitrogen-containing heterocycle flanked by two bulky phenyl ketone groups dictates its unique three-dimensional structure and chemical properties. The structural formula of this compound is C₁₉H₁₃NO₂, and its IUPAC name is (6-benzoylpyridin-2-yl)-phenylmethanone. nih.gov

The key structural features of this compound include:

A Pyridine Core: The central pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom possesses a lone pair of electrons, which can participate in coordination with metal ions.

Two Benzoyl Substituents: Attached to the pyridine ring at the 2 and 6 positions are two benzoyl groups (-C(=O)C₆H₅). These groups are significant for several reasons:

They are electron-withdrawing, which influences the electron density of the pyridine ring.

Their bulky nature creates steric hindrance around the nitrogen atom, which can affect how the molecule interacts with other chemical species.

The chemical significance of this compound stems directly from its structure. The presence of both a Lewis basic nitrogen site on the pyridine ring and the carbonyl oxygen atoms on the benzoyl groups allows it to act as a versatile ligand in coordination chemistry. It can coordinate to metal ions through the nitrogen atom and, in some cases, through the oxygen atoms of the carbonyl groups, acting as a tridentate ligand. researchgate.net This ability to form stable complexes with a variety of transition metals is a cornerstone of its application in catalysis and materials science.

Furthermore, the electron-withdrawing nature of the benzoyl groups reduces the basicity of the pyridine nitrogen. This electronic effect can be fine-tuned by introducing different substituents on the phenyl rings of the benzoyl groups, allowing for the systematic modification of the ligand's properties. The rigid framework of this compound also provides a well-defined scaffold for the synthesis of more complex molecules, such as macrocycles and polymers. researchgate.nettandfonline.com

| Property | Value |

| Molecular Formula | C₁₉H₁₃NO₂ |

| IUPAC Name | (6-benzoylpyridin-2-yl)-phenylmethanone |

| Molar Mass | 287.3 g/mol |

| CAS Number | 5768-24-1 |

Overview of Scholarly Research Trajectories and Applications

Scholarly research on this compound has primarily focused on its role as a versatile building block in coordination chemistry and materials science. Its unique structural and electronic properties have led to investigations across several key areas.

Coordination Chemistry: A significant portion of research has been dedicated to the synthesis and characterization of metal complexes involving this compound and its derivatives. rsc.org These studies often explore how the ligand's steric and electronic properties influence the geometry and reactivity of the resulting metal complexes. For instance, it has been used to synthesize five-coordinate transition metal complexes with distorted square pyramidal geometries. rsc.org The ability to act as a tridentate N,N,O-donor ligand has been a subject of interest.

Catalysis: Metal complexes derived from this compound have been investigated as catalysts in a range of organic transformations. cornell.edu A notable application is in the field of polymerization, where iron complexes of ligands derived from this compound have shown activity as catalysts for ethylene (B1197577) polymerization. wikipedia.org These catalysts are often activated with a co-catalyst like methylaluminoxane (B55162) (MAO). wikipedia.org The steric bulk of the benzoyl groups can influence the properties of the resulting polymers. Research has also explored their use in hydrogenation and hydrosilylation reactions. cornell.edu The rationale for using the this compound core in some catalytic systems is to avoid side reactions, such as the deprotonation that can occur with the more commonly used 2,6-diacetylpyridine (B75352) core. acs.org

Materials Science: The photophysical properties of compounds derived from this compound have attracted attention in materials science. rsc.orgresearchgate.net Researchers have designed and synthesized molecules incorporating this scaffold for applications in organic light-emitting diodes (OLEDs), specifically as thermally activated delayed fluorescence (TADF) materials. rsc.orgresearchgate.net The rigid structure and the potential for intramolecular hydrogen bonding in its derivatives can lead to high photoluminescence quantum yields. researchgate.net

Supramolecular Chemistry: The well-defined structure of this compound makes it an excellent candidate for constructing larger, self-assembled structures. It has been used as a precursor for the synthesis of macrocyclic ligands, which can encapsulate metal ions to form novel chelate structures. researchgate.net

| Research Area | Key Application/Finding |

| Coordination Chemistry | Formation of stable, often five-coordinate, complexes with various transition metals. rsc.org |

| Catalysis | Precursor for catalysts in ethylene polymerization, hydrogenation, and hydrosilylation. cornell.eduwikipedia.org |

| Materials Science | Building block for thermally activated delayed fluorescence (TADF) emitters in OLEDs. rsc.orgresearchgate.net |

| Supramolecular Chemistry | Synthesis of macrocyclic ligands for novel metal chelates. researchgate.net |

Fundamental Theoretical Considerations within Pyridine-Based Chemical Compounds

Pyridine and its derivatives are fundamental building blocks in chemistry, and their behavior is governed by a set of key theoretical principles. researchgate.net As an aromatic heterocycle, pyridine's electronic structure is similar to that of benzene (B151609), but the presence of the nitrogen atom introduces significant differences.

Electronic Structure and Aromaticity: Pyridine is an aromatic compound, fulfilling Hückel's rule with 6 π-electrons delocalized across the ring. The nitrogen atom is sp² hybridized and contributes one electron to the π-system. The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and is responsible for pyridine's basicity and its ability to act as a ligand. researchgate.net

Influence of Substituents: The properties of the pyridine ring can be significantly altered by the presence of substituents.

Electron-donating groups (e.g., -NH₂, -OH) increase the electron density on the ring, enhancing its basicity and reactivity towards electrophiles.

Electron-withdrawing groups (e.g., -NO₂, -CN, -C(=O)R) decrease the electron density, making the pyridine ring less basic and more susceptible to nucleophilic attack. researchgate.net In this compound, the two benzoyl groups are strongly electron-withdrawing, which reduces the basicity of the pyridine nitrogen.

Coordination Properties: The lone pair on the nitrogen atom allows pyridine and its derivatives to function as excellent ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net The position of substituents is crucial. For example, substituents at the 2 and 6 positions, as in this compound, can act as "pincer" ligands, coordinating to a metal center in a tridentate fashion (N,N,O or N,O,O). researchgate.net The steric bulk of these substituents plays a critical role in determining the coordination geometry and the stability of the resulting metal complex. wikipedia.org

Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), are widely used to understand the electronic structure, reactivity, and spectroscopic properties of pyridine-based compounds. tandfonline.commdpi.com These calculations can provide insights into molecular orbital energies, charge distribution, and the nature of chemical bonds, helping to rationalize experimental observations and predict the behavior of new compounds. tandfonline.com For instance, DFT calculations have been used to study the electronic structure of metal complexes containing ligands derived from this compound, revealing details about metal-ligand bonding and orbital interactions. rsc.org

Structure

3D Structure

属性

IUPAC Name |

(6-benzoylpyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXPPUBHAGQUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311713 | |

| Record name | 2,6-Dibenzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-24-1 | |

| Record name | NSC244984 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2,6 Dibenzoylpyridine

Primary Synthetic Routes to 2,6-Dibenzoylpyridine Core

The construction of the this compound framework can be achieved through several synthetic strategies, with Friedel-Crafts acylation being a prominent method.

Friedel-Crafts Acylation Approaches for Initial Synthesis

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) with pyridine-2,6-dicarbonyl dichloride. cornell.edu This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride groups, facilitating their attack by the benzene rings. electronicsandbooks.comiitk.ac.in The general reaction is depicted below:

Figure 1: Friedel-Crafts acylation for the synthesis of this compound.

The reaction proceeds by the formation of a highly electrophilic acylium ion upon the interaction of the Lewis acid with the acid chloride. This is followed by the nucleophilic attack of the benzene ring and subsequent rearomatization to yield the final product. A stoichiometric amount of the Lewis acid is often required due to its complexation with the product ketone. chemmethod.com

Alternative and Refined Synthetic Pathways

While Friedel-Crafts acylation is a primary route, alternative methods for the synthesis of 2,6-dicarbonylpyridines have been explored to improve efficiency and cost-effectiveness. One such refined pathway involves the conversion of 2,6-pyridinedicarboxylic acid to its corresponding dicarbonyl dichloride, followed by reaction with a bis(2-alkoxyalkyl)amine to form a stable dicarboxamide intermediate. This intermediate can then be treated with an organometallic reagent, such as an organolithium or Grignard reagent, to yield the desired diketone. google.com This multi-step approach offers better control and can be more suitable for large-scale production.

Furthermore, unique synthetic approaches have been developed to introduce various substituents onto the 2,6-pyridyldiketone scaffold. For instance, the synthesis of this compound has been specifically accomplished by researchers led by Esteruelas in their work on phenyl-substituted bis(imino)pyridine (PDI) ligands for chromium(III) complexes, highlighting the importance of this precursor in organometallic chemistry. researchgate.net

Functionalization and Derivatization Strategies from this compound

The carbonyl groups of this compound serve as versatile handles for a wide range of chemical transformations, enabling the synthesis of elaborate molecular structures with tailored properties.

Synthesis of Pyridine-Based Imino Ligands (e.g., Bis(imino)pyridine Ligands)

A significant application of this compound is in the synthesis of bis(imino)pyridine (BIP) ligands. These tridentate ligands are crucial in the field of coordination chemistry and catalysis. wikipedia.org The synthesis is typically achieved through a Schiff base condensation reaction between this compound and two equivalents of a substituted aniline (B41778). wikipedia.orgstudycorgi.com The reaction is often carried out at elevated temperatures in solvents such as ethanol (B145695) or dichloromethane (B109758) (CH₂Cl₂). studycorgi.com

The steric and electronic properties of the resulting BIP ligand can be readily tuned by varying the aniline precursor. For example, the condensation of this compound with 2,6-diisopropylaniline (B50358) under forcing conditions yields a sterically hindered bis(imino)pyridine ligand in a moderate yield of 54%. cornell.edu

| Starting Material | Aniline Derivative | Reaction Conditions | Product | Yield (%) |

| This compound | 2,6-Diisopropylaniline | Forcing conditions | 2,6-Bis[1-(2,6-diisopropylphenylimino)phenyl]pyridine | 54 cornell.edu |

Table 1: Synthesis of a Bis(imino)pyridine Ligand from this compound.

Elaboration to Thiosemicarbazone Derivatives

The carbonyl functionalities of this compound can also be reacted with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives. These compounds are of interest due to their potential applications as chelating agents and in medicinal chemistry. researchgate.netnih.gov

A specific example is the synthesis of 2,6-dibenzoyl pyridine-bis(4,4-dimethyl-3-thiosemicarbazone), which is achieved by refluxing this compound with 4,4-dimethyl-3-thiosemicarbazide (B1301938) in dimethylformamide (DMF) with a catalytic amount of sulfuric acid. tandfonline.com This one-pot condensation reaction provides a straightforward route to these functionalized derivatives. Research has also explored the dimerization of 2-benzoylpyridine (B47108) thiosemicarbazone (BpT) analogues by forming dithiosemicarbazones using a this compound core, which have demonstrated significant anti-proliferative activity. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| This compound | 4,4-Dimethyl-3-thiosemicarbazide | DMF | H₂SO₄ | 2,6-Dibenzoyl pyridine-bis(4,4-dimethyl-3-thiosemicarbazone) tandfonline.com |

Table 2: Synthesis of a Thiosemicarbazone Derivative from this compound.

Preparation of Aromatic Polyamides and Polyimides with Integrated this compound Moieties

A sophisticated application of this compound is its use as a building block for high-performance aromatic polymers such as polyamides and polyimides. This is typically achieved through a multi-step process that begins with the chemical modification of this compound.

The precursor is first nitrated to introduce nitro groups onto the benzoyl rings, followed by a reduction step to convert the nitro groups into amino functionalities. This process yields the key monomer, 2,6-bis(3-aminobenzoyl)pyridine (BABP). researchgate.net This diamine monomer can then be polymerized with various aromatic diacid chlorides to produce aromatic polyamides or with aromatic dianhydrides to form polyimides. researchgate.netacs.org

For instance, a new diimide-diacid monomer has been successfully synthesized from 2,6-bis(3-aminobenzoyl)pyridine, which is then used in direct polycondensation reactions to prepare a series of novel nanostructured and thermally stable poly(amide-imide)s. tandfonline.com The incorporation of the rigid and polar this compound unit into the polymer backbone can impart desirable properties such as enhanced thermal stability and solubility. researchgate.net

| This compound Derivative | Co-monomer | Polymer Type |

| 2,6-Bis(3-aminobenzoyl)pyridine (BABP) | Various Aromatic Dianhydrides | Polyimide researchgate.netacs.org |

| 2,6-Bis(3-aminobenzoyl)pyridine (BABP) | Various Aromatic Diacid Chlorides | Polyamide |

| Diimide-diacid from BABP | Various Diamines | Poly(amide-imide) tandfonline.com |

Table 3: Polymer Synthesis Utilizing Derivatives of this compound.

Generation of Other Advanced Functionalized Derivatives

The strategic functionalization of this compound serves as a gateway to a diverse array of advanced derivatives with tailored properties. The reactivity of the pyridine (B92270) ring and the benzoyl groups allows for a variety of chemical transformations, leading to novel molecular architectures. These derivatization strategies are pivotal in fine-tuning the electronic and steric characteristics of the parent molecule, thereby expanding its utility in various scientific domains.

A significant pathway for derivatization involves the condensation reactions at the carbonyl groups of this compound. For instance, reaction with thiosemicarbazides can yield bis(thiosemicarbazone) derivatives. researchgate.nettandfonline.com A specific example is the one-pot condensation of this compound with 4,4-dimethyl-3-thiosemicarbazide, facilitated by an acid catalyst like sulfuric acid in a solvent such as dimethylformamide (DMF), to produce 2,6-dibenzoyl pyridine-bis(4,4-dimethyl-3-thiosemicarbazone). tandfonline.com This transformation introduces new coordination sites and modifies the lipophilicity and electronic properties of the molecule. researchgate.netresearchgate.net

Another important class of derivatives is the diiminopyridines (DIPs), which are synthesized through Schiff base condensation. This involves the reaction of this compound with various substituted anilines. The resulting pyridinediimine (PDI) ligands are central to coordination chemistry, and the choice of aniline substituent allows for precise control over the steric and electronic environment of the metal-binding pocket. acs.org For example, using anilines with bulky ortho substituents can create significant steric hindrance around the coordination site. researchgate.net

The modification of the pyridine ring itself, although less common, presents another avenue for creating advanced derivatives. The electron-withdrawing nature of the benzoyl groups polarizes the pyridine ring, influencing its reactivity towards nucleophilic or electrophilic substitution, although specific examples of direct ring functionalization are not extensively detailed in the provided context.

Furthermore, the this compound core can be incorporated into larger, more complex systems. For instance, it has been used as a core structure to which other functional units are attached, creating dimeric ligands with enhanced properties. researchgate.netmolaid.com These strategies highlight the versatility of this compound as a scaffold for constructing molecules with advanced functionalities for applications in catalysis and materials science. researchgate.net

Below is a table summarizing selected functionalized derivatives of this compound and their synthetic precursors.

| Derivative Name | Precursors | Reaction Type | Reference |

| 2,6-dibenzoyl pyridine-bis(4,4-dimethyl-3-thiosemicarbazone) | This compound, 4,4-Dimethyl-3-thiosemicarbazide | Condensation | tandfonline.com |

| Diiminopyridine (DIP) Derivatives | This compound, Substituted Anilines | Schiff Base Condensation | |

| Dimeric Thiosemicarbazone Ligands | This compound, Thiosemicarbazone units | Condensation/Coupling | researchgate.netmolaid.com |

This table provides a snapshot of the synthetic routes employed to generate advanced derivatives from this compound, showcasing the chemical transformations that enable the creation of new functional molecules.

Coordination Chemistry and Metal Complexation of 2,6 Dibenzoylpyridine Scaffolds

Ligand Design Principles Derived from 2,6-Dibenzoylpyridine

The design of ligands based on the this compound framework is a cornerstone of modern coordination chemistry. The carbonyl groups at the 2- and 6-positions are ideal synthetic handles for creating larger, multi-dentate ligand systems, most notably through Schiff base condensation with primary amines. This reaction transforms the diketone into a diimine, yielding the highly versatile 2,6-bis(imino)pyridine (BIP or PDI) class of ligands. wikipedia.org These ligands are renowned for their ability to form stable pincer-type complexes and can be systematically modified to fine-tune the properties of the resulting metal complex. wikipedia.org

Tridentate (N,N,N) Coordination Modes and Steric Considerations

Ligands derived from this compound, particularly the diimine derivatives, are archetypal tridentate "NNN" neutral pincer ligands. wikipedia.orgrsc.org The three nitrogen atoms—one from the central pyridine (B92270) ring and two from the newly formed imine groups—bind to a metal center in a coplanar, tridentate fashion. wikipedia.orgrsc.org This coordination mode is highly robust and imparts significant stability to the resulting metal complexes. researchgate.net

The steric environment around the metal center is a critical design element. The inherent bulk of the phenyl groups from the original benzoyl moieties already introduces significant steric hindrance. This is in contrast to ligands derived from the less bulky 2,6-diacetylpyridine (B75352). This steric pressure can influence the coordination geometry of the metal center, often favoring five-coordinate, distorted square pyramidal arrangements in complexes of the type [M(ligand)X₂]. rsc.org Furthermore, the steric bulk can be strategically manipulated by altering the substituents on the aniline (B41778) used in the Schiff base condensation, which allows for precise control over the accessibility of the metal's coordination sites. wikipedia.org Bulky substituents on the N-aryl groups can suppress the formation of 2:1 ligand-to-metal complexes (M(DIP)₂) and favor 1:1 complexes (M(DIP)Lₓ), which often exhibit diverse reactivity. wikipedia.org

Influence of Peripheral Substituents on Coordination Behavior and Selectivity

The modular synthesis of diiminopyridine ligands allows for extensive tuning of their steric and electronic properties by varying the peripheral substituents. researchgate.net The most common modification involves using different substituted anilines in the condensation reaction, which alters the N-aryl groups of the final ligand. wikipedia.org

Steric Effects: The size and position of substituents on the N-aryl rings have a profound impact on the properties of the metal complex. nih.gov Increasing the steric bulk at the ortho-positions of the N-aryl substituent, for instance by moving from methyl to ethyl to isopropyl groups, can enhance the control exerted by the catalyst in polymerization reactions. semanticscholar.org This steric hindrance limits access to the metal center, influencing substrate binding and the selectivity of catalytic transformations. For example, in ethylene (B1197577) polymerization catalyzed by iron-DIP complexes, small aryl substituents lead to the production of oligomeric α-olefins, whereas bulky groups yield high molecular weight polyethylene. wikipedia.org

Electronic Effects: The electronic nature of the substituents also plays a crucial role. researchgate.net The benzoyl groups in the parent this compound are strong electron-withdrawing groups, which polarizes the pyridine ring and enhances its ability to stabilize metal complexes. When forming diiminopyridine ligands, introducing electron-donating or electron-withdrawing groups on the N-aryl substituents can modulate the Lewis acidity of the coordinated metal center. researchgate.net This, in turn, influences the electronic properties of the complex, affecting its catalytic performance and redox behavior. researchgate.netrsc.org

Synthesis and Structural Elucidation of Metal Complexes

The versatility of the this compound scaffold is demonstrated by the vast number of metal complexes that can be synthesized from its derivatives. These range from simple mononuclear species to complex macrocyclic structures.

Formation of Transition Metal Complexes (e.g., Iron, Cobalt, Nickel, Manganese, Palladium, Platinum, Rhodium, Iridium, Copper)

A wide variety of transition metal complexes have been prepared using ligands derived from this compound, typically through the Schiff base condensation with an appropriate aniline followed by complexation with a metal salt. wikipedia.org

A systematic study of first-row transition metals resulted in a series of pentacoordinate complexes with the formula {2,6-[PhC=N(tBu₂C₆H₃)]₂C₅H₃N}MBr₂ where M = Mn, Fe, Co, Ni, Cu, and Zn. rsc.org These compounds were characterized by single-crystal X-ray diffraction, revealing distorted square pyramidal coordination environments. rsc.org The synthesis of related iron and cobalt complexes has also been reported. wikipedia.orgcore.ac.uk Similarly, complexes of rhodium and iridium have been prepared, highlighting the ability of these ligands to stabilize various metals from the platinum group. diva-portal.org The synthesis of chromium(III) complexes for applications in ethylene polymerization further underscores the broad utility of this ligand system. researchgate.net Hydrazone-based ligands derived from this compound have also been used to synthesize complexes with Cu(II), Co(II), Fe(II), and Ni(II). nih.gov

| Complex | Coordination Geometry | Experimental Magnetic Moment (µeff) [B.M.] |

|---|---|---|

| {Ligand}MnBr2 | Distorted Square Pyramidal | 5.88 |

| {Ligand}FeBr2 | Distorted Square Pyramidal | 5.15 |

| {Ligand}CoBr2 | Distorted Square Pyramidal | 4.34 |

| {Ligand}NiBr2 | Distorted Square Pyramidal | 2.97 |

| {Ligand}CuBr2 | Distorted Square Pyramidal | - |

| {Ligand}ZnBr2 | Distorted Square Pyramidal | - |

Table 1. Structural and Magnetic Properties of Divalent First-Row Transition Metal Complexes Supported by a Bis(iminopyridine) Ligand Derived from this compound. Data sourced from Jurca et al. (2016). rsc.org

Preparation and Characterization of Macrocyclic Complexes Incorporating this compound Units

The this compound unit can be incorporated into larger macrocyclic structures, often through metal-templated synthesis. e-bookshelf.deresearchgate.net In this approach, a metal ion directs the condensation reaction between the diketone and a suitable linking molecule, such as a diamine or dihydrazide, preferentially towards a cyclic product rather than oligomers or polymers. e-bookshelf.deresearchgate.net

For example, a series of 13-membered tetraaza macrocyclic complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have been prepared via the template condensation of this compound, hydrazine (B178648) hydrate, and formaldehyde. researchgate.net These complexes were characterized by a suite of analytical techniques including IR, ¹H-NMR, EPR, and UV-visible spectroscopy, as well as magnetic susceptibility and conductivity measurements. researchgate.net The formation of the macrocyclic framework is often confirmed by the appearance of a new strong intensity band in the IR spectrum corresponding to the C=N imine stretch. researchgate.net Similarly, [2+2] Schiff base condensations between diiminopyridine synthons and α,ω-diamines in the presence of alkaline earth metal salts have been used to generate macrocycles of varying ring sizes (e.g., 18, 20, or 22 members). nih.govresearchgate.net The size of the templating ion can influence the degree of twisting and folding within the final macrocycle structure. nih.gov

| Complex | Electronic Spectral Bands (cm-1) | Assignment | Proposed Geometry |

|---|---|---|---|

| Manganese(II) | 18750-18800, 22300-22350 | 6A1g → 4T1g, 6A1g → 4T2g | Octahedral |

| Iron(II) | 11450-11850 | 5T2g → 5Eg | Octahedral |

| Cobalt(II) | 16500-16800, 22200-22400 | 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P) | Octahedral |

| Nickel(II) | 11500-12000, 17400-17850 | 3A2g(F) → 3T2g(F), 3A2g(F) → 3T1g(F) | Octahedral |

| Copper(II) | 12100-13000, 16100-16200, 21600-21950 | 2B1g → 2B2g, 2B1g → 2A1g, 2B1g → 2Eg | Distorted Octahedral |

Table 2. Electronic Spectral Data and Proposed Geometries for Macrocyclic Complexes Derived from this compound Dihydrazone. Data sourced from Tyagi et al. (2014). researchgate.net

Electronic Structure and Redox Properties of Metal-Ligand Systems

The electronic properties of metal complexes derived from this compound are of significant interest, largely due to the "non-innocent" character of the resulting diiminopyridine ligands. wikipedia.org A non-innocent ligand can exist in multiple oxidation states, meaning it can actively participate in the redox chemistry of the complex, storing and releasing electrons. wikipedia.orgnih.gov

The highly conjugated framework of the diiminopyridine ligand, stemming from the pyridine and phenyl rings, makes it an excellent π-acceptor. rsc.orgnih.gov This allows the ligand to stabilize metals in unusual oxidation states and enables the complex to participate in multi-electron redox reactions. wikipedia.org For example, the reduction of an Fe(II)(DIP) precursor complex can be ligand-centered rather than metal-centered, resulting in a formal Fe(II) center coordinated to a dianionic ligand radical (DIP²⁻). wikipedia.org This behavior allows base metals like iron and cobalt to mediate reactions typically reserved for precious metals. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structures of these complexes. rsc.orgresearchgate.netethz.ch Such studies have confirmed that bis(imino)pyridine ligands are generally fair σ-donors but exceptional π-acceptors. rsc.org In some cobalt(I) complexes, for instance, the ground state is best described as a low-spin Co(II) center that is antiferromagnetically coupled to a ligand radical anion. researchgate.net The redox properties can be systematically tuned by altering the substituents on the ligand, with cyclic voltammetry showing reversible reduction and oxidation events that are often ligand-based. nih.govnih.gov This tunability is key to designing complexes for specific applications in catalysis and materials science. nih.govresearchgate.net

Investigation of Non-Innocent Ligand Behavior in Metal Complexes

A key feature of metal complexes derived from this compound is the potential for non-innocent ligand behavior. In chemistry, a non-innocent ligand is one where the oxidation state is ambiguous and which can actively participate in the redox processes of the complex. wikipedia.org Unlike "innocent" ligands, which simply act as spectators, non-innocent ligands can be oxidized or reduced, meaning that redox events may be centered on the ligand rather than, or in addition to, the metal center. wikipedia.orgescholarship.org

Pyridine di-imine (PDI) ligands, which are readily synthesized from this compound, are a well-established class of non-innocent ligands. wikipedia.orgwikipedia.orgmdpi.com Their unique electronic structure allows them to accept and stabilize electrons within their extensive π-system. This behavior is crucial as it enables the ligand framework to act as an electron reservoir, stabilizing the coordinated metal in unusual or formal oxidation states. This property allows complexes featuring these ligands to participate in multi-electron redox reactions, a characteristic more commonly associated with platinum group metals. wikipedia.org

Dynamics of Metal-Ligand Electron Transfer Phenomena

The non-innocent character of this compound-based ligands is intrinsically linked to the phenomenon of metal-ligand electron transfer. In complexes with electron-rich metals in low oxidation states and ligands possessing low-lying empty orbitals (such as the π* orbitals of PDI ligands), metal-to-ligand charge transfer (MLCT) can occur. libretexts.org This process involves the excitation of a d-electron from the metal center to an antibonding orbital of the ligand. libretexts.org

Theoretical studies on diiminopyridine complexes have shown that electron transfer from the metal's "t₂g"-type orbitals to the ligand's π orbitals is a significant process. nih.gov This transfer of electron density from the metal to the ligand is not merely a theoretical concept; it has tangible structural consequences. Specifically, MLCT is reflected in the elongation of the ligand's C-N imine bonds and a concurrent shortening of the C(pyridine)-C(imine) bonds, providing physical evidence of the delocalization. nih.gov In some cases, the interaction is so strong that the electronic structure is best described as having significant biradical character, where a ligand radical anion is coupled to the metal center. nih.gov

Impact of Ligand Protonation State on Redox Potentials

The redox properties of complexes with non-innocent ligands can be finely tuned by external factors, including the protonation state of the ligand itself. Research on iron PDI complexes has demonstrated a direct and quantifiable relationship between ligand protonation and the redox potential of the complex. acs.org This phenomenon, known as proton-coupled electron transfer (PCET), is fundamental in many biological and chemical catalytic cycles. kyoto-u.ac.jp

In one study, the reduction potential of a reduced iron dicarbonyl complex featuring a PDI ligand scaffold was found to shift by approximately 105 mV upon protonation of the ligand. acs.org This indicates that the ease of oxidation or reduction of the complex is dependent on the presence or absence of a proton on the ligand framework. The ability to influence the electronic properties and redox potential of the metal center through protonation of the secondary coordination sphere provides a powerful tool for designing and controlling catalytic reactions. acs.orgnih.gov This coupling means that the ligand's acidity and the complex's redox behavior are intimately linked. electrochemsci.org

Coordination Geometries and Detailed Structural Analyses of Metal-Dibenzoylpyridine Complexes

The versatile PDI pincer ligand can support various coordination numbers and geometries, largely dependent on the metal ion and the other ancillary ligands present. Common geometries observed include five-coordinate distorted square pyramidal and six-coordinate distorted octahedral environments. scirp.orgrsc.org

For instance, a series of five-coordinate divalent first-row transition metal complexes of the type {2,6-[PhC=N(tBu₂C₆H₃)]₂C₅H₃N}MBr₂ (where M = Mn, Fe, Co, Ni, Cu, Zn) were found to adopt distorted square-based pyramidal geometries. rsc.org In this arrangement, the three nitrogen atoms of the PDI ligand and one bromide atom define the basal plane, while the second bromide atom occupies the pseudo-apical position. rsc.org In other examples, such as with nickel(II) and zinc(II) centers coordinated to other ligands, a distorted octahedral geometry is formed. scirp.org

Detailed structural parameters from single-crystal X-ray diffraction analyses are summarized in the table below.

| Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) |

|---|---|---|---|

| Ni(II) | Distorted Octahedral | Pī | Ni-N(imino): 2.056 Ni-N(quinoxalinyl): 2.166 Ni-O: 2.009 - 2.030 |

| Zn(II) | Distorted Octahedral | C2/c | Zn-N(imino): 2.079 Zn-N(quinoxalinyl): 2.258 Zn-O: 2.062 - 2.107 |

| Mn(II) | Distorted Square Pyramidal | P2₁/n | Mn-N(py): 2.138 Mn-N(imine): 2.227, 2.231 Mn-Br: 2.502, 2.545 |

| Fe(II) | Distorted Square Pyramidal | P2₁/n | Fe-N(py): 2.102 Fe-N(imine): 2.185, 2.193 Fe-Br: 2.404, 2.450 |

| Co(II) | Distorted Square Pyramidal | P2₁/n | Co-N(py): 2.074 Co-N(imine): 2.164, 2.165 Co-Br: 2.378, 2.427 |

Catalytic Applications Mediated by 2,6 Dibenzoylpyridine Derived Metal Complexes

Homogeneous Catalysis Utilizing Metal Complexes of 2,6-Dibenzoylpyridine Derivatives

The adaptability of the 2,6-bis(imino)pyridine ligand framework, readily synthesized through the condensation of this compound or its analogues with various amines, has enabled the development of a wide array of metal complexes. Late transition metals such as iron, cobalt, and palladium, when coordinated to these ligands, exhibit remarkable catalytic activities in several key organic reactions.

Fischer-Tropsch Type Reactions and Syngas Conversion

The conversion of synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into valuable hydrocarbons and chemicals is a cornerstone of industrial chemistry. While heterogeneous catalysts dominate the commercial Fischer-Tropsch (F-T) process, homogeneous catalysts offer potential advantages in terms of selectivity and mechanistic understanding. Research into applying this compound-derived complexes to this challenge is an emerging area.

Efforts have been directed towards developing homogeneous F-T catalysts using iron complexes with redox-active PDI ligands. acs.org The rationale is that the ligand can act as an electron reservoir, facilitating the multi-electron reduction of CO required for hydrocarbon synthesis. Studies have explored the synthesis and reactivity of iron dicarbonyl complexes supported by PDI-type ligands. A major challenge in this area is the generation of a key intermediate, an iron formyl species, which is formed by the addition of a hydride to a coordinated CO molecule. However, research has shown that in some systems, the acidity of protons on the ligand backbone (e.g., on the acetyl groups of the original 2,6-diacetylpyridine (B75352) core) can compete with CO reduction, leading to ligand deprotonation by the hydride source instead of formyl formation. acs.org To circumvent this, ligands without these acidic protons, such as those derived from this compound, have been synthesized. acs.org While a highly efficient homogeneous F-T system based on these complexes is still under development, these investigations highlight the potential of using the tunable electronic properties of PDI ligands to mediate the complex redox chemistry of syngas conversion.

Olefin Polymerization Mechanisms (e.g., Ethylene (B1197577) Polymerization)

One of the most successful applications of 2,6-bis(imino)pyridine-metal complexes is in the field of olefin polymerization. Iron and cobalt complexes, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), are exceptionally active catalysts for the polymerization of ethylene. acs.org

These catalysts typically produce highly linear polyethylene with high density and crystallinity. acs.orgmdpi.com The catalytic activity and the properties of the resulting polymer, such as molecular weight, are highly dependent on the steric and electronic properties of the ligand. Bulky substituents on the aryl groups of the imine portion of the ligand are crucial for high activity, as they create a crowded environment around the metal center that promotes polymer chain growth while inhibiting chain termination reactions. acs.org

The general mechanism for polymerization follows the Cossee-Arlman model, which involves:

Activation: The precatalyst is activated by a co-catalyst (e.g., MAO) to form a cationic metal-alkyl species, which is the active site.

Coordination: An ethylene monomer coordinates to the vacant site on the metal center.

Insertion: The coordinated ethylene molecule inserts into the metal-alkyl (or growing polymer chain) bond, extending the polymer chain by two carbon atoms.

Chain Propagation: Steps 2 and 3 repeat, leading to the growth of the polymer chain.

Chain Transfer/Termination: The polymer chain growth is terminated through processes like β-hydride elimination (forming a vinyl-terminated polymer chain and a metal-hydride species) or chain transfer to the co-catalyst (e.g., aluminum alkyls). acs.orgmdpi.com

Interestingly, under certain conditions, some iron-based systems produce polyethylene with a bimodal molecular weight distribution. This suggests the presence of multiple active species in the reaction mixture or different chain transfer pathways operating simultaneously. acs.orgacs.org For instance, the lower molecular weight fraction is often attributed to chain transfer to aluminum, while the higher molecular weight fraction results from β-hydride transfer. acs.org

| Catalyst Precursor | Co-catalyst | Temperature (°C) | Activity (g PE/mmol·h·bar) | Polymer Mw (g/mol) |

|---|---|---|---|---|

| [2,6-(2,6-Me₂C₆H₃N=CMe)₂C₅H₃N]FeCl₂ | MAO | 35 | 3750 | 242,000 |

| [2,6-(2,6-Et₂C₆H₃N=CMe)₂C₅H₃N]FeCl₂ | MAO | 35 | 6900 | 14,000 |

| [2,6-(2,6-iPr₂C₆H₃N=CMe)₂C₅H₃N]FeCl₂ | MAO | 35 | 20600 | 361,000 |

| [2-(CH(CH₃)(C₆H₅))-4,6-Me₂-C₆H₂N=C(CH₃)]₂C₅H₃NFeCl₂ | MAO | 50 | 11371 | 410,000 |

Data compiled from representative studies. acs.orgacs.org Actual values are highly dependent on specific reaction conditions.

Homogeneous Hydrogenation and Hydrosilylation Transformations

Metal complexes derived from this compound are also effective catalysts for hydrogenation and hydrosilylation reactions. Homogeneous hydrogenation catalysts offer high selectivity for the reduction of specific functional groups under mild conditions. tcichemicals.com While many systems exist, those based on earth-abundant metals like cobalt are of particular interest.

In the related field of hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, cobalt complexes bearing 2,6-bis(imino)pyridine ligands have demonstrated unique reactivity. Specifically, they catalyze the dehydrogenative silylation of alkenes to selectively form allylsilanes, rather than the typical hydrosilylation products (alkylsilanes). nih.govacs.org This reaction represents a valuable method for the remote functionalization of C-H bonds.

The proposed mechanism for this transformation involves:

Activation of a cobalt-alkyl precatalyst to generate a putative cobalt-silyl intermediate. nih.govacs.org

2,1-insertion of the alkene into the cobalt-silyl bond.

Selective β-hydride elimination from the carbon atom distal to the bulky silyl group. This step is key to the formation of the allylsilane product and the regeneration of a cobalt-hydride species, which can then react with the silane to restart the catalytic cycle. nih.govacs.org

This catalytic system allows for the conversion of inexpensive α-olefins into more valuable allylsilanes and can even functionalize internal olefins at their terminal positions. nih.gov

| Silane | Product | Yield (%) |

|---|---|---|

| (EtO)₃SiH | (E)-Oct-2-en-1-yltriethoxysilane | 94 |

| (Me₃SiO)₂MeSiH | (E)-1-(Dimethyl(trimethylsilyloxy)silyl)oct-2-ene | 94 |

| Ph₂MeSiH | (E)-1-(Dimethyl(phenyl)silyl)oct-2-ene | 93 |

Data from a study on cobalt-catalyzed dehydrogenative silylation. nih.gov (MesPDI) = 2,6-(2,4,6-Me₃C₆H₂-N=CMe)₂C₅H₃N.

Exploration of C-H Activation Processes

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry, offering a more atom-economical and efficient way to construct complex molecules. Pyridine(diimine) metal complexes, particularly of iron, have shown promise in mediating C-H activation and subsequent functionalization.

Recent studies have described the application of aryl-substituted pyridine(diimine) iron complexes in the catalytic C(sp²)–H borylation of heteroarenes. nih.gov This reaction allows for the direct conversion of a C-H bond on an aromatic heterocycle into a C-B bond, providing a versatile handle for further chemical modifications. The catalyst performance and design were improved through detailed mechanistic studies that identified key intermediates and catalyst deactivation pathways. nih.gov This work demonstrates that first-row transition metal complexes with redox-active 2,6-bis(imino)pyridine ligands can facilitate challenging C-H activation steps, a domain often dominated by precious metals. nih.govbohrium.com

Mechanistic Investigations in Catalytic Cycles

A deep understanding of the catalytic cycle is paramount for the rational design of more efficient and selective catalysts. The well-defined nature of homogeneous catalysts based on this compound derivatives allows for detailed mechanistic scrutiny using techniques such as NMR spectroscopy, X-ray crystallography, and computational studies.

Elucidation of Reaction Pathways and Identification of Intermediate Species

For each of the catalytic applications described above, significant progress has been made in mapping out the reaction pathways and identifying key intermediates.

In Olefin Polymerization: For palladium-diimine catalysts, low-temperature NMR studies have identified the catalyst resting state as a metal-alkyl olefin complex. acs.org The subsequent migratory insertion step was found to have an energy barrier of 17-19 kcal/mol. Following insertion, the resulting palladium-alkyl species readily undergoes "chain walking" via a series of β-hydride elimination and re-addition steps, which is the mechanism responsible for the branched microstructure of the polyethylene produced by these specific catalysts. acs.org

In Hydrosilylation: For the cobalt-catalyzed dehydrogenative silylation, stoichiometric experiments and deuterium labeling studies have provided strong evidence for the proposed mechanism. nih.govacs.org The reaction of the cobalt-alkyl precatalyst with the silane generates a cobalt-silyl species, which has been implicated as a key intermediate. Its subsequent reaction with the olefin via 2,1-insertion and β-H elimination from the sterically disfavored position dictates the unique selectivity for allylsilane products. nih.gov

In C-H Activation: Mechanistic investigations into the iron-catalyzed C-H borylation revealed a facile C(sp²)–H activation step and a slower, potentially turnover-limiting, C(sp²)–B bond formation step. nih.gov Key intermediates, including an iron borohydride complex and an iron furyl complex (resulting from C-H activation of furan), were isolated and characterized. Furthermore, a "flyover" dimer, where two iron centers are bridged by the PDI ligands, was identified as a catalyst deactivation product, providing crucial insight for future catalyst development. nih.govbohrium.com These studies underscore the critical role of the redox-active PDI ligand in the catalytic cycle.

Analysis of Catalyst Deactivation Mechanisms and Stability Enhancements

The long-term performance and industrial viability of a catalyst are intrinsically linked to its stability and resistance to deactivation. For metal complexes derived from this compound and related pyridine-diimine ligands, several deactivation pathways have been identified, prompting the development of strategies to enhance their operational lifetime.

Common Deactivation Pathways:

Bimolecular Reductive Elimination: In some catalytic cycles, particularly those involving iron complexes, a potential deactivation pathway involves the reaction between two catalyst molecules. This can lead to the formation of an inactive dimeric species and the reductive elimination of a molecule such as H₂, rendering the catalyst incapable of further turnover.

Formation of Inactive Dimers: The aggregation of catalyst molecules can lead to the formation of catalytically inactive or less active dimers or oligomers. For instance, in C(sp²)–H borylation reactions catalyzed by pyridine(diimine) iron complexes, a "flyover-dimer" complex has been identified as a key deactivation product. nih.gov

Ligand Degradation: Under harsh reaction conditions, the ligand framework itself can undergo degradation. This may involve the cleavage of bonds within the this compound structure, leading to the loss of coordination to the metal center and subsequent deactivation.

Metal Leaching: In heterogenized systems, where the catalyst is immobilized on a solid support, the leaching of the active metal species into the reaction medium is a common deactivation mechanism. This not only reduces the catalyst's efficiency but also contaminates the product.

Inhibition by Substrates or Products: In some cases, the substrate or the product of the reaction can coordinate too strongly to the metal center, blocking the active site and preventing further catalytic cycles. This reversible inhibition can sometimes be overcome by adjusting reaction conditions.

Strategies for Stability Enhancement:

To counteract these deactivation mechanisms, researchers have explored various strategies to enhance the stability of this compound-derived catalysts:

Steric Hindrance: The introduction of bulky substituents on the benzoyl groups of the this compound ligand can provide steric protection around the metal center. This steric bulk can hinder the close approach of two catalyst molecules, thereby suppressing bimolecular deactivation pathways. For example, increasing the size of the 2,6-aryl substituents on related pyridine(diimine) iron catalysts from methyl to isopropyl groups has been shown to stabilize the complex against deleterious bimolecular reductive elimination. nih.gov

Electronic Tuning: The electronic properties of the this compound ligand can be modified by introducing electron-donating or electron-withdrawing groups on the benzoyl rings. These modifications can influence the strength of the metal-ligand bond and the redox potential of the metal center, thereby affecting the catalyst's stability and propensity for deactivation.

Immobilization: Anchoring the this compound metal complex onto a solid support, such as a polymer or silica, can prevent bimolecular deactivation pathways by isolating the catalytic centers. This approach also facilitates catalyst separation and recycling.

Use of Co-catalysts or Additives: In some catalytic systems, the addition of a co-catalyst or an additive can help to stabilize the active catalytic species or regenerate it after a deactivation event.

| Deactivation Mechanism | Description | Example System | Stability Enhancement Strategy |

|---|---|---|---|

| Bimolecular Reductive Elimination | Two catalyst molecules react to form an inactive dimer and a small molecule (e.g., H₂). | Pyridine(diimine) Iron Complexes | Introduction of bulky substituents on the ligand to sterically hinder dimerization. |

| Formation of Inactive "Flyover-Dimer" | Formation of a specific dimeric structure that is catalytically inactive. | (PDI)FeCH₃ Complexes for C-H Borylation nih.gov | Increasing the size of aryl imine substituents to impart greater kinetic stability. nih.gov |

| Ligand Degradation | Chemical breakdown of the this compound ligand under reaction conditions. | High-temperature oxidation reactions | Modification of the ligand backbone to increase its robustness. |

| Metal Leaching | Loss of the active metal from a solid support into the reaction medium. | Heterogenized catalysts | Stronger anchoring of the complex to the support. |

Role of Secondary Coordination Sphere Interactions in Modulating Catalytic Activity and Selectivity

The secondary coordination sphere refers to the environment around the metal complex beyond the directly coordinated ligands. It encompasses non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. These seemingly weak interactions can play a profound role in modulating the catalytic activity and selectivity of this compound-derived metal complexes. By rationally designing the ligand framework to include functional groups that can participate in these interactions, it is possible to create a "microenvironment" around the active site that can influence substrate binding, transition state stabilization, and product release.

Modulation of Catalytic Activity:

Substrate Pre-organization: Functional groups in the secondary sphere can interact with the substrate, orienting it in a favorable position for the catalytic transformation. For example, hydrogen bond donors or acceptors on the benzoyl rings of the this compound ligand can interact with polar substrates, increasing their local concentration around the active site and promoting the reaction.

Transition State Stabilization: The secondary coordination sphere can stabilize the transition state of the rate-determining step, thereby lowering the activation energy and increasing the reaction rate. This is a principle frequently observed in enzyme catalysis, where amino acid residues in the active site pocket provide a network of non-covalent interactions that stabilize the transition state.

Electronic Effects: Non-covalent interactions can also exert an electronic influence on the metal center. For instance, the presence of an electron-rich or electron-poor group in the secondary sphere can modulate the Lewis acidity of the metal, which in turn can affect its catalytic activity.

Modulation of Selectivity:

Regioselectivity: By creating a sterically defined pocket around the active site, the secondary coordination sphere can control the regioselectivity of a reaction by favoring the binding of the substrate in a specific orientation.

Enantioselectivity: In asymmetric catalysis, chiral functional groups can be incorporated into the secondary coordination sphere of the this compound ligand. These chiral groups can interact differently with the two enantiomers of a prochiral substrate or with the two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

Substrate Selectivity: The specific non-covalent interactions offered by the secondary coordination sphere can lead to a preference for certain substrates over others, enhancing the selectivity of the catalyst.

Research Findings and Examples:

While research specifically detailing the secondary coordination sphere effects in this compound catalysts is an emerging area, studies on related pyridine-based ligand systems provide valuable insights. For instance, in palladium-catalyzed reactions, weak, non-covalent interactions between the substrate and the ligand have been shown to be crucial for achieving site-selective C-H functionalization. chemrxiv.org The introduction of anionic pendants on the ligand that can form hydrogen bonds with a neutral substrate can direct the catalyst to a specific position on the substrate. chemrxiv.org

Furthermore, the concept of supramolecular catalysis, which relies on the self-assembly of catalyst and substrate through non-covalent interactions, highlights the power of the secondary coordination sphere. By designing this compound ligands with recognition motifs, it is possible to create self-assembled catalytic systems with enhanced activity and selectivity.

| Interaction Type | Effect on Catalysis | Potential Application in this compound Systems |

|---|---|---|

| Hydrogen Bonding | Substrate pre-organization, transition state stabilization. | Incorporating -OH, -NH₂, or -COOH groups on the benzoyl rings to interact with polar substrates. |

| Electrostatic Interactions | Modulation of metal's Lewis acidity, substrate guidance. | Introducing charged groups on the ligand to attract or repel charged substrates or intermediates. |

| Steric Hindrance (van der Waals) | Enantioselectivity, regioselectivity. | Attaching bulky, chiral auxiliaries to the benzoyl groups to create a chiral pocket around the active site. |

| π-π Stacking | Substrate binding and orientation. | Utilizing the aromatic benzoyl rings to interact with aromatic substrates. |

Advanced Materials Science: Polymer and Optoelectronic Applications of 2,6 Dibenzoylpyridine Derivatives

Polymer Chemistry and Engineering of High-Performance Materials

The integration of 2,6-dibenzoylpyridine and its derivatives into polymer backbones has led to the creation of high-performance materials with enhanced solubility and exceptional thermal resistance, suitable for demanding applications in aerospace, electronics, and insulation.

A significant challenge in the field of high-performance polymers, such as aromatic polyimides (PIs) and polyamides (PAs), is their poor solubility in common organic solvents, which complicates their processing. The incorporation of pyridine (B92270) moieties, including derivatives of this compound, into the polymer backbone is a successful strategy to overcome this limitation. The pyridine ring's ability to increase dipole-dipole interactions between the polymer and solvent enhances solubility without compromising the desirable properties of the aromatic backbone. researchgate.net

The synthesis of these polymers often involves a multi-step process. For instance, a heteroaromatic diimide-diacid monomer can be synthesized from 2,6-bis(3-aminobenzoyl) pyridine, which is itself derived from this compound. tandfonline.com This monomer can then undergo direct polycondensation with various aromatic diamines to yield a series of novel, nanostructured poly(amide-imide)s (PAIs). tandfonline.com These resulting polymers have been shown to be readily soluble in a range of organic solvents, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and pyridine. researchgate.nettandfonline.com This enhanced solubility allows them to be solution-cast into tough, flexible films, a critical advantage for manufacturing and application. tandfonline.comrsc.org

Researchers have successfully prepared various organosoluble polyimides by reacting diamines containing pyridine units with different aromatic dianhydrides. researchgate.netrsc.org The resulting polymers not only exhibit excellent solubility but also maintain good film-forming abilities and high molecular weights, making them suitable for advanced material applications. researchgate.netmdpi.com

The inclusion of pyridine rings in the main chain of polyimides and polyamides contributes significantly to their thermal stability. researchgate.netresearchgate.net The inherent aromaticity and molecular symmetry of the pyridine nucleus enhance the rigidity of the polymer chain, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td). researchgate.netspecialchem.com

Thermogravimetric analysis (TGA) of polyimides and poly(amide-imide)s containing this compound-derived structures demonstrates their exceptional thermal resilience. For example, a series of PAIs derived from a 2,6-bis(3-aminobenzoyl) pyridine-based monomer exhibited 10% weight loss temperatures (T10) in the range of 446 to 537 °C and char yields exceeding 75% at 700 °C under a nitrogen atmosphere. tandfonline.com Similarly, other polyimides incorporating pyridine moieties show high Tg values, often ranging from 201 °C to as high as 473 °C, and decomposition temperatures for 5% weight loss (T5%) well above 470 °C. royalsocietypublishing.orgtandfonline.com

The specific chemical structure, including the choice of dianhydride or diamine comonomers, has a pronounced effect on the thermal properties. For instance, the introduction of bulky side groups or flexible ether linkages can modify the polymer's Tg and solubility, allowing for the fine-tuning of material properties for specific high-temperature applications. tandfonline.com The excellent thermal stability of these polymers makes them prime candidates for use in microelectronics, composites, and as thermal insulation in the aerospace industry. researchgate.net

| Polymer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temp. (T5%, °C) | 10% Weight Loss Temp. (T10%, °C) | Char Yield at 800°C (%) |

|---|---|---|---|---|

| PI-1 tandfonline.com | 310 | 501 | 537 | 60.8 |

| PI-2 tandfonline.com | 241 | 482 | 511 | 57.5 |

| PI-3 tandfonline.com | 201 | 472 | 491 | 55.3 |

| PAI-a tandfonline.com | - | - | 537 | >75 |

| PAI-b tandfonline.com | - | - | 446 | >75 |

| PyDPM-PMDA royalsocietypublishing.org | 473 | >476 | - | - |

| PyDPM-6FDA royalsocietypublishing.org | 358 | >476 | - | - |

Photophysical Properties and Optoelectronic Materials Development

The unique electronic structure of this compound derivatives makes them promising candidates for a new generation of optoelectronic materials. Their photophysical properties are being actively explored for applications in organic light-emitting diodes (OLEDs), non-linear optics, and fluorescent sensors.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient harvesting of triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency. lsbu.ac.uknih.gov Materials exhibiting TADF require a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). lsbu.ac.uk The design of molecules based on a benzoylpyridine core is a promising strategy for achieving TADF. rsc.org

By attaching electron-donating groups to a central electron-accepting core, such as one derived from this compound, it is possible to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation helps to minimize the ΔEST, a key requirement for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. lsbu.ac.uk For example, a series of blue TADF emitters featuring two meta carbazole substituents (donors) attached to a benzoylpyridine group (acceptor) has been synthesized and shown to be highly efficient. rsc.org While research on this compound itself is emerging, its structure provides a strong foundation for creating donor-acceptor-donor (D-A-D) type molecules with potential for deep red or near-infrared (NIR) TADF emission. lsbu.ac.ukrsc.org

Organic materials with significant second-order non-linear optical (NLO) properties are of great interest for applications in photonics and optical communications. nih.gov These properties typically arise in molecules with a "push-pull" electronic structure, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov

The this compound framework can be functionalized to create such push-pull systems. The pyridine ring and benzoyl groups act as strong electron acceptors, which can be coupled with various electron-donating moieties through a conjugated linker. The investigation of conjugated azo-aromatic systems containing pyridine units has demonstrated their potential for NLO applications. nih.gov By embedding these chromophores into a polymer matrix like polymethyl methacrylate (PMMA) and aligning their dipole moments using a high-intensity DC field (a process known as poling), materials with second-order NLO properties can be fabricated. nih.gov The high thermal stability of polymers derived from this compound would be an added advantage, ensuring the long-term stability of the induced dipolar orientation in NLO devices.

Derivatives of 2,6-substituted pyridines often exhibit interesting photoluminescence (PL) and emission properties. rsc.orgrsc.org The rigid, conjugated structure can lead to intense fluorescence. For instance, a 2,6-linked quinquepyridine derivative with phenyl group substituents demonstrated intense PL emission, attributed to its extended conjugation and rigid structure. doi.org

Poly(amide-imide)s synthesized from a 2,6-bis(3-aminobenzoyl) pyridine monomer showed strong UV-vis absorption in the range of 294–311 nm in both solution and film forms. tandfonline.com The emission characteristics can be tuned by modifying the substituents on the peripheral phenyl rings. Increasing the electron-donating ability of substituents on similar 2,6-diphenylpyridine fluorophores has been shown to cause a successive red shift in their emission spectra. researchgate.net This tunability is crucial for developing materials for specific applications, such as emitters in OLEDs or as components in fluorescent sensors. The introduction of different metal ions can also modulate the emission properties of polymers containing 2,6-substituted pyridine derivatives, indicating their potential as selective ion sensors. rsc.org

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦPL) | Host/Solvent |

|---|---|---|---|---|

| DMACPyBP lsbu.ac.uk | - | 635 | - | 1 wt% in PPT film |

| PXZPyBP lsbu.ac.uk | - | 668 | - | 1 wt% in PPT film |

| 4BPy-mDTC rsc.org | - | 476 | 0.98 | Toluene |

| MeTPA-BQ rsc.org | - | 650 | 0.42 | 2 wt% in CBP film |

| tBuTPA-BQ rsc.org | - | 670 | 0.39 | 2 wt% in CBP film |

| DMDPQPY Film doi.org | - | 553 | - | Solid Film |

Correlation between Molecular Conformation, Intramolecular Interactions (e.g., Hydrogen Bonding), and Photophysical Response

The photophysical response of this compound derivatives is profoundly influenced by their molecular conformation and the presence of intramolecular interactions, most notably hydrogen bonding. These factors dictate the spatial arrangement of the molecule, which in turn affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the transitions between them. The rigidity of the molecular structure, often enhanced by intramolecular hydrogen bonds, plays a significant role in minimizing non-radiative decay pathways, thereby leading to higher photoluminescence quantum yields.

For instance, derivatives like 26DAcBPy and 26DPXZBPy adopt a characteristic "U-shaped" conformation. This spatial arrangement is stabilized by intramolecular hydrogen bonding between the nitrogen atom of the pyridine ring and an ortho-hydrogen atom of an adjacent phenyl ring. This interaction imparts a more rigid structure to the molecule. In contrast, a derivative like 25DAcBPy exhibits a more "linear chain" structure.

This seemingly subtle difference in conformation has a dramatic impact on the photophysical properties. The rigidified, U-shaped structures of 26DAcBPy and 26DPXZBPy lead to higher photoluminescence quantum yields by suppressing vibrational and rotational modes that would otherwise lead to non-radiative energy loss. Furthermore, the conformation influences the dihedral angles between the donor and acceptor moieties, which is critical for achieving a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for efficient TADF.

The following table summarizes the key photophysical data for these illustrative compounds, highlighting the correlation between their conformation and luminescent properties.

| Compound Name | Molecular Conformation | Delayed Fluorescence Lifetime (μs) |

| 26DAcBPy | U-shaped | 2.3 |

| 25DAcBPy | Linear Chain | 1.9 |

| 26DPXZBPy | U-shaped | 1.0 |

This table presents a selection of photophysical data for representative this compound derivatives, demonstrating the influence of molecular conformation on their delayed fluorescence lifetimes.

The research into these compounds underscores a critical design principle for advanced organic materials: the strategic use of intramolecular forces to control molecular geometry. By understanding and exploiting the interplay between conformation, hydrogen bonding, and electronic effects, it is possible to fine-tune the photophysical response of this compound derivatives for specific applications, such as highly efficient emitters in organic light-emitting diodes (OLEDs). The U-shaped conformation, stabilized by intramolecular hydrogen bonds, appears to be a particularly advantageous motif for achieving high photoluminescence quantum yields in this class of materials.

Advanced Spectroscopic and Theoretical Characterization Methodologies for 2,6 Dibenzoylpyridine and Its Derivatives

Spectroscopic Techniques for Structural and Electronic Elucidation

A multi-faceted approach utilizing various spectroscopic techniques is essential to fully characterize the three-dimensional structure, bonding, and electronic behavior of 2,6-dibenzoylpyridine and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D-NMR, Variable-Temperature NMR, and Solid-State NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound and its derivatives in solution. While a complete, publicly available experimental dataset for this compound is not readily found in the reviewed literature, analysis of related compounds and general principles of NMR spectroscopy allow for a detailed theoretical discussion and comparison with derivatives.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the two benzoyl groups. The pyridine ring protons, being in different chemical environments, would likely appear as a set of multiplets. The protons on the phenyl rings of the benzoyl groups would also produce a series of multiplets in the aromatic region of the spectrum.

The carbon-13 (¹³C) NMR spectrum provides valuable information about the carbon framework. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, although the specific chemical shift values are not detailed nih.gov. Based on the structure, one would anticipate signals for the carbonyl carbons, the carbons of the pyridine ring, and the carbons of the phenyl groups. For comparison, the ¹³C NMR spectral data for a related derivative, N-(2-fluorophenyl)benzamide, shows characteristic chemical shifts for the carbonyl carbon and the aromatic carbons rsc.org.

To illustrate the expected chemical shifts, a table of predicted ¹³C NMR data for this compound and experimental data for a related pyridine compound are provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Pyridine pitt.edu |

| C=O | ~190-200 | - |

| Pyridine C2, C6 | ~150-160 | 150.1 |

| Pyridine C3, C5 | ~120-130 | 124.0 |

| Pyridine C4 | ~135-145 | 136.1 |

| Benzoyl C1' (ipso) | ~135-140 | - |

| Benzoyl C2', C6' (ortho) | ~128-132 | - |

| Benzoyl C3', C5' (meta) | ~128-130 | - |

| Benzoyl C4' (para) | ~132-135 | - |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the pyridine and phenyl rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure ias.ac.in. For instance, in the analysis of N²,N⁶-dibenzoyl-2,6-diaminopurine derivatives, 2D-NMR experiments were crucial for the complete assignment of ¹H and ¹³C signals ias.ac.in.

Variable-Temperature NMR: Variable-temperature (VT) NMR studies are particularly useful for investigating dynamic processes, such as conformational changes or the binding of this compound to metal ions. By recording NMR spectra at different temperatures, it is possible to study the kinetics and thermodynamics of these processes mdpi.com. For example, VT-¹H NMR has been used to study the existence of isomers in iridium pincer complexes containing pyridine ligands mdpi.com.

Solid-State NMR: Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique is especially valuable when single crystals suitable for X-ray diffraction are not available. For pyridine derivatives, ²H and ¹³C solid-state NMR can reveal details about molecular mobility and interactions with surfaces or other molecules in the solid phase mdpi.com.

Infrared (IR) Spectroscopy and Comprehensive Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. A comprehensive vibrational analysis of this compound involves both experimental measurements and theoretical calculations to assign the observed vibrational bands to specific molecular motions.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the C=O stretching vibration of the two benzoyl groups, typically appearing in the region of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

For a more detailed and accurate assignment of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra. Such a combined experimental and theoretical approach has been successfully applied to related molecules like pyridine-2,6-dicarbonyl dichloride, allowing for a detailed assignment of the vibrational wavenumbers nih.gov.

A table of expected characteristic IR absorption bands for this compound is presented below, based on the analysis of similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Carbonyl (C=O) Stretch | 1700 - 1650 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths researchgate.net.

The conjugation between the pyridine ring and the two benzoyl groups is expected to influence the position and intensity of these absorption bands. Studies on derivatives of 2,6-diphenylpyridine have shown that the absorption maxima can be tuned by the introduction of electron-donating or electron-withdrawing substituents ul.ie. Similarly, the electronic properties of this compound can be modulated by chemical modifications.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions smu.ca. These calculations can provide information about the molecular orbitals involved in each electronic transition.

X-ray Diffraction: Single-Crystal and Powder X-ray Diffraction for Solid-State Structures

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to characterize crystalline materials in a powdered form. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. While not providing the detailed atomic coordinates of a single-crystal structure, the PXRD pattern can be used to determine the unit cell parameters of the crystal lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons), it can form complexes with paramagnetic metal ions or be converted into a radical species, both of which can be studied by EPR.